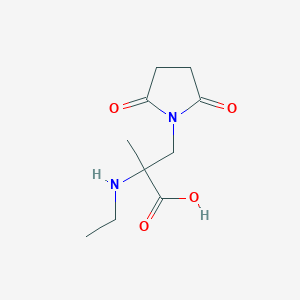

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid

Beschreibung

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a multifunctional organic compound featuring a pyrrolidone ring (2,5-dioxopyrrolidin-1-yl) linked to a branched propanoic acid backbone. The second carbon of the propanoic acid chain is substituted with an ethylamino group and a methyl group, conferring unique steric and electronic properties. This compound is classified as a secondary amine and is utilized in research contexts, particularly in drug discovery and organic synthesis .

Key structural attributes include:

- Methyl group: Enhances steric hindrance, influencing reactivity and molecular conformation.

- Carboxylic acid: Provides acidity (pKa ~4-5) and solubility in aqueous environments.

Eigenschaften

Molekularformel |

C10H16N2O4 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H16N2O4/c1-3-11-10(2,9(15)16)6-12-7(13)4-5-8(12)14/h11H,3-6H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

MCGPBHLUWXNCLU-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(C)(CN1C(=O)CCC1=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrrolidinone derivative with an ethylamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Functional Group Reactivity Profile

The compound features three key reactive regions:

-

2,5-Dioxopyrrolidin-1-yl (succinimide) ring : Electrophilic carbonyl groups susceptible to nucleophilic attack.

-

Ethylamino group (–NHCH₂CH₃) : Secondary amine capable of alkylation, acylation, or Schiff base formation.

-

Carboxylic acid (–COOH) : Acidic proton for salt formation or nucleophilic activation.

Nucleophilic Acyl Substitution at the Succinimide Ring

The dioxopyrrolidinyl group undergoes hydrolysis or aminolysis under controlled conditions:

Amine-Directed Reactions

The ethylamino group participates in:

Alkylation

Reacts with alkyl halides or epoxides:

-

Example : Reaction with methyl iodide yields quaternary ammonium salts (requires anhydrous conditions).

Acylation

Forms stable amides with activated esters (e.g., NHS esters):

Carboxylic Acid Reactivity

The –COOH group enables:

| Reaction | Reagents | Applications |

|---|---|---|

| Esterification | SOCl₂/ROH or DCC/ROH | Prodrug synthesis |

| Amidation | HATU/DIPEA, RNH₂ | Peptide-like conjugates |

Note: The β-methyl group reduces decarboxylation susceptibility compared to unsubstituted analogs.

Tandem Reaction Pathways

Sequential modifications exploit multiple functional groups:

-

Step 1 : Succinimide ring opening with cysteamine (thiol nucleophile)

-

Step 2 : Carboxylic acid activation for bioconjugation

Yield: 58–72% in model studies using related compounds .

Stability Considerations

Critical degradation pathways include:

-

Hydrolytic cleavage of succinimide (t₁/₂ = 14 days at pH 7.4, 25°C)

-

Oxidation at the ethylamino group (mitigated by inert atmosphere)

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Structure: Lacks the ethylamino and methyl groups on the propanoic acid backbone.

- Key Differences: Simpler structure with unmodified propanoic acid chain.

- Applications : Used as a precursor in peptide synthesis or crosslinking reactions due to its reactive carboxylic acid and pyrrolidone groups .

- Safety Profile : Causes skin and eye irritation, necessitating protective equipment during handling .

3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

2,5-Dioxopyrrolidin-1-yl Ester Derivatives

- Example: 2,5-Dioxopyrrolidin-1-yl 3-(polyether chain)propanoate.

- Structure: Contains a polyether spacer terminated with another heterocyclic group (e.g., dioxoisoindolinyl).

- Key Differences : Ester group replaces carboxylic acid, reducing polarity. The extended chain enhances solubility in organic solvents.

- Applications : Used as cleavable linkers in antibody-drug conjugates (ADCs) or prodrugs .

Physicochemical Properties

Biologische Aktivität

3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₅N₃O₃

- Molecular Weight : 199.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence neurotransmitter systems, particularly through modulation of GABAergic pathways. The structure of the compound allows for potential binding to receptors involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives with similar dioxopyrrolidine structures demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds containing the pyrrolidine moiety exhibit cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds showed that certain derivatives inhibited tumor growth effectively, suggesting that this compound may have similar properties .

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of several synthesized compounds including those with dioxopyrrolidine structures. The results indicated that compounds exhibited promising antimicrobial activity as measured by minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The study found that certain derivatives displayed significant inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Result | Reference |

|---|---|---|---|

| Antimicrobial | Dioxopyrrolidine derivatives | MIC: 3.9 - 31.5 µg/ml | Umesha et al., 2009 |

| Anticancer | Related pyrrolidine compounds | IC50 comparable to cisplatin | Study on cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidinone core. The 2,5-dioxopyrrolidin-1-yl group acts as a reactive intermediate, enabling amide bond formation under mild conditions. Ethylamino and methyl groups are introduced via nucleophilic substitution or reductive amination. Purification often employs reverse-phase HPLC (as referenced in chromatographic methods for structurally similar compounds) , followed by recrystallization from polar aprotic solvents. Safety protocols, including fume hood use and PPE (chemical-resistant gloves, goggles), are critical during synthesis due to respiratory and dermal hazards .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical analysis, as demonstrated in crystallographic studies of analogous pyrrolidinone derivatives .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, given the compound’s sensitivity to heat .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the bioactivity or mechanistic roles of this compound?

- Methodological Answer : Employ an embedded experimental design combining quantitative assays (e.g., enzyme inhibition kinetics) with qualitative observations (e.g., cellular uptake via fluorescence tagging). Link hypotheses to theoretical frameworks, such as the compound’s potential as a protease inhibitor due to its dioxopyrrolidinyl moiety. Use in vitro models (e.g., HEK293 cells) to assess cytotoxicity and metabolic stability, referencing protocols for amino acid derivatives . Validate findings through dose-response curves and statistical modeling (ANOVA with post-hoc tests) .

Q. What methodologies address stability and reactivity challenges under varying experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products via LC-MS. Avoid exposure to oxidizing agents (e.g., peroxides) and store in inert atmospheres .

- Reactivity Screening : Test compatibility with common reagents (e.g., Grignard reagents, organometallic catalysts) in anhydrous solvents. Monitor reactions using real-time IR spectroscopy to detect intermediate formation .

Q. How can researchers resolve contradictions in published data on this compound’s physicochemical or biological behavior?

- Methodological Answer : Perform a systematic literature review focusing on methodological variables:

- Compare purity thresholds (e.g., ≥95% vs. ≥99%) across studies, as impurities like hydrolyzed byproducts may skew bioactivity results .

- Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variable impacts.

- Use meta-analysis tools to quantify heterogeneity in reported IC values or solubility data .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use certified chemical fume hoods for all manipulations to mitigate inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and sealed goggles. Avoid latex gloves due to potential permeability .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.